molecular formula C10H12N2 B2620291 1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene CAS No. 1369007-27-1

1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene

Cat. No.: B2620291
CAS No.: 1369007-27-1
M. Wt: 160.22
InChI Key: PWUZLRFIPUDXJK-UHFFFAOYSA-N
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Description

1,9-Diazatricyclo[6310^{4,12}]dodeca-4,6,8(12)-triene is a heterocyclic compound characterized by its unique tricyclic structure, which includes nitrogen atoms at the 1 and 9 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a nitrogen-containing reagent can lead to the formation of the tricyclic core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds within the tricyclic structure.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents such as alkyl halides can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in saturated tricyclic compounds.

Scientific Research Applications

1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s tricyclic structure allows it to fit into binding sites of biological macromolecules, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-2,4,6,8,10-pentaene: Another tricyclic compound with a similar core structure but differing in the position and number of double bonds.

    3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride: A derivative with additional functional groups that modify its chemical properties.

Uniqueness

1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene is unique due to its specific arrangement of nitrogen atoms and double bonds, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

1,9-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-8-4-6-12-7-5-11-9(3-1)10(8)12/h1-3,11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUZLRFIPUDXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNC3=CC=CC1=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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